molecular formula C8H14O3 B14900504 3,3-Dimethoxy-1-methylcyclobutane-1-carbaldehyde CAS No. 2609864-97-1

3,3-Dimethoxy-1-methylcyclobutane-1-carbaldehyde

Cat. No.: B14900504
CAS No.: 2609864-97-1
M. Wt: 158.19 g/mol
InChI Key: DISHZRUCMGOLNJ-UHFFFAOYSA-N
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Description

3,3-Dimethoxy-1-methylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H14O3. It is a cyclobutane derivative characterized by the presence of two methoxy groups and a methyl group attached to the cyclobutane ring, along with an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-1-methylcyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 3-methylcyclobutanol. The reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions to yield the desired aldehyde .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-1-methylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed

    Oxidation: 3,3-Dimethoxy-1-methylcyclobutane-1-carboxylic acid

    Reduction: 3,3-Dimethoxy-1-methylcyclobutanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,3-Dimethoxy-1-methylcyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-1-methylcyclobutane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the specific pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid
  • 3-Methylcyclobutane-1-carbaldehyde
  • Methyl 3,3-dimethoxy-1-methylcyclobutanecarboxylate

Uniqueness

3,3-Dimethoxy-1-methylcyclobutane-1-carbaldehyde is unique due to the presence of both methoxy groups and an aldehyde functional group on the cyclobutane ring.

Properties

IUPAC Name

3,3-dimethoxy-1-methylcyclobutane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(6-9)4-8(5-7,10-2)11-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISHZRUCMGOLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(OC)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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